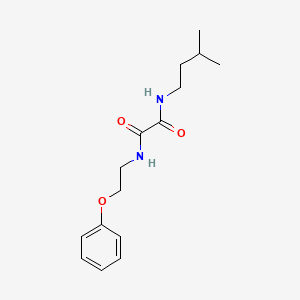

N-(3-methylbutyl)-N'-(2-phenoxyethyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methylbutyl)-N'-(2-phenoxyethyl)ethanediamide, commonly known as MPEDA, is a chemical compound that belongs to the family of diamides. It is a synthetic insecticide that is widely used in agriculture to control pests such as lepidopteran insects, beetles, and mites. MPEDA is a potent insecticide that is highly effective against a wide range of pests and is considered safe for humans and the environment.

Mechanism of Action

MPEDA acts as an insecticide by disrupting the nervous system of the pests. It binds to the ryanodine receptor in the insect's muscle cells, causing an uncontrolled release of calcium ions, which leads to paralysis and death of the insect. MPEDA has a unique mode of action that is different from other insecticides, making it highly effective against resistant pests.

Biochemical and Physiological Effects:

MPEDA has been shown to have low toxicity to mammals and is considered safe for humans and the environment. It is rapidly metabolized in the body, and the metabolites are excreted in the urine. However, MPEDA can cause skin irritation and eye irritation if it comes in contact with the skin or eyes. It is recommended to handle MPEDA with care and to wear protective clothing and goggles.

Advantages and Limitations for Lab Experiments

MPEDA is a potent insecticide that is highly effective against a wide range of pests. It has a unique mode of action that is different from other insecticides, making it highly effective against resistant pests. MPEDA is also considered safe for humans and the environment, making it an ideal candidate for use in agriculture. However, MPEDA can be expensive to produce and may not be suitable for use in all crops. In addition, MPEDA may have limited efficacy against certain pests, and further research is needed to determine its effectiveness against these pests.

Future Directions

There are several future directions for research on MPEDA. One area of research is to investigate its potential use in controlling pests in stored grains and food products. Another area of research is to investigate its potential use as an antifungal and antibacterial agent. Further research is also needed to determine its effectiveness against resistant pests and to develop new formulations that can improve its efficacy and reduce its cost. In addition, research is needed to determine the potential environmental impact of MPEDA and to develop strategies to minimize its impact on the environment.

Synthesis Methods

MPEDA is synthesized by reacting 3-methylbutylamine with 2-phenoxyethyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction is carried out at a specific temperature and pressure to obtain the pure compound. The synthesis method is well-established, and the purity of the compound can be easily determined using analytical techniques such as HPLC and GC.

Scientific Research Applications

MPEDA has been extensively studied for its insecticidal properties and has shown promising results in controlling a wide range of pests. It is used in agriculture to control pests in various crops such as cotton, soybean, and corn. MPEDA has also been investigated for its potential use in controlling pests in stored grains and food products. In addition, MPEDA has been studied for its antifungal and antibacterial properties and has shown potential in controlling fungal and bacterial infections.

Properties

IUPAC Name |

N-(3-methylbutyl)-N'-(2-phenoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-12(2)8-9-16-14(18)15(19)17-10-11-20-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROGMQSCJXEUHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NCCOC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5169409.png)

![N-1-naphthyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5169415.png)

![2-[(5-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5169426.png)

![5-{5-bromo-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5169430.png)

![2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5169437.png)

![4-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5169439.png)

![(5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5169447.png)

![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)

![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)

![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)